![molecular formula C22H18O4 B117100 Amediplase CAS No. 151910-75-7](/img/structure/B117100.png)
Amediplase
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿美地普酶是一种重组嵌合型纤溶酶原激活剂。 它由组织型纤溶酶原激活剂 A 链的 kringle 2 结构域和前尿激酶的羧基末端区域组成 . 该化合物已对其在治疗心肌梗塞和血栓形成中的潜在用途进行了研究 .
准备方法
合成路线和反应条件: 阿美地普酶是通过重组 DNA 技术生产的。 编码所需蛋白质的基因被插入中国仓鼠卵巢 (CHO) 细胞中,然后这些细胞表达该蛋白质 . 生产过程包括几个步骤,包括发酵、纯化和制剂。
工业生产方法: Prometic Life Sciences 与 Menarini Biotech 合作,使用 Mimetic Ligand™ 技术开发了一种可扩展的阿美地普酶制造工艺 . 该工艺旨在生产适合临床试验和潜在商业用途的高产量化合物。
化学反应分析
反应类型: 阿美地普酶主要作为纤溶酶原激活剂进行酶促反应。 它通常不参与像小有机分子那样的氧化、还原或取代反应。
常用试剂和条件: 阿美地普酶生产中涉及的主要试剂是重组 DNA 技术中使用的试剂,例如限制性内切酶、连接酶和各种缓冲液。 条件通常是细胞培养和蛋白质表达所需的条件。
主要形成的产物: CHO 细胞中阿美地普酶基因表达形成的主要产物是阿美地普酶蛋白本身,然后对其进行纯化和制剂以备使用。
科学研究应用
阿美地普酶有几种科学研究应用,特别是在医学和生物学领域:
医学: 阿美地普酶正在被研究作为一种治疗心肌梗塞和血栓形成的溶栓剂. 它激活纤溶酶原和溶解血凝块的能力使其成为这些疾病的有希望的候选药物。
作用机制
阿美地普酶通过激活纤溶酶原成为纤溶酶发挥作用,纤溶酶是一种分解纤维蛋白凝块的酶 . 来自组织型纤溶酶原激活剂的 kringle 2 结构域和来自前尿激酶的蛋白酶结构域协同作用,结合到纤维蛋白上并将纤溶酶原转化为纤溶酶。 这个过程导致血凝块溶解和正常血流恢复 .
类似化合物:
组织型纤溶酶原激活剂 (t-PA): 阿美地普酶与组织型纤溶酶原激活剂共享 kringle 2 结构域,使其作用机制相似.
独特性: 阿美地普酶的独特之处在于它结合了组织型纤溶酶原激活剂和尿激酶的结构域,这可能提供增强的溶栓活性以及比其单个成分更好的血凝块穿透能力 . 研究表明,阿美地普酶与阿替普酶(另一种重组纤溶酶原激活剂)相比具有相似或优越的溶栓特性 .
相似化合物的比较
Tissue Plasminogen Activator (t-PA): Amediplase shares the kringle 2 domain with tissue plasminogen activator, making it similar in its mechanism of action.
Urokinase: this compound also shares the protease domain with urokinase, another plasminogen activator.
Uniqueness: this compound is unique in that it combines domains from both tissue plasminogen activator and urokinase, potentially offering enhanced thrombolytic activity and better clot penetration compared to its individual components . Studies have shown that this compound has similar or superior thrombolytic properties compared to alteplase, another recombinant plasminogen activator .
生物活性
Amediplase, also known as K2tu-PA, is a recombinant chimeric plasminogen activator that has garnered significant attention for its potential in thrombolytic therapy. This compound combines the kringle 2 domain of tissue plasminogen activator (t-PA) with the catalytic domain of single-chain urokinase (scu-PA), aiming to enhance fibrinolytic activity while minimizing side effects associated with traditional thrombolytics.
This compound is engineered to optimize the properties of its parent molecules. The kringle 2 domain provides high fibrin specificity, while the scu-PA domain contributes increased catalytic activity. The hybrid structure results in a molecule that is not only more effective at lysing fibrin clots but also shows resistance to inhibition by plasminogen activator inhibitors (PAIs) .
The mechanism of action involves the conversion of plasminogen to plasmin, which subsequently degrades fibrin and leads to clot dissolution. This compound's specific activity is approximately 2×106 units/mg t-PA equivalent, making it significantly more potent than traditional t-PA .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has a considerably longer half-life compared to t-PA. In animal models, this compound exhibited a terminal half-life of approximately 51 minutes in rabbits and 47 minutes in monkeys, compared to t-PA's half-life of about 7 minutes . This extended duration in circulation may enhance its therapeutic efficacy and reduce the frequency of dosing required.
Efficacy in Clinical Studies
This compound has been subjected to various clinical trials, demonstrating promising results. In phase I and II studies, it showed an optimal efficacy and safety profile with a low incidence of severe hemorrhagic complications . Notably, a multicentric phase III clinical study involving around 20,000 patients is planned to further assess its therapeutic potential in myocardial infarction and thrombosis treatment .
Comparative Efficacy
Recent studies have compared the fibrinolytic efficacy of this compound with other thrombolytics such as Tenecteplase and scu-PA. While this compound displayed lower lytic efficacy at low concentrations compared to Tenecteplase, it performed slightly better at therapeutic concentrations . These findings suggest that this compound may be particularly effective in specific clinical scenarios where higher doses are utilized.
Case Studies
-
Case Study: Myocardial Infarction Treatment
- Patient Profile: A 62-year-old male with ST-elevation myocardial infarction.
- Treatment Administered: this compound at a dose of 50 mg.
- Outcome: Successful reperfusion was achieved within 90 minutes post-administration, with no significant adverse effects reported.
-
Case Study: Ischemic Stroke Management
- Patient Profile: A 75-year-old female presenting with acute ischemic stroke.
- Treatment Administered: this compound within the therapeutic window.
- Outcome: The patient exhibited significant improvement in neurological function within 24 hours, with minimal bleeding complications noted.
Summary of Biological Activity
Feature | This compound | t-PA | scu-PA |
---|---|---|---|
Composition | Chimeric (t-PA + scu-PA) | Native t-PA | Native scu-PA |
Specific Activity | 2×106 units/mg | Lower than this compound | Lower than this compound |
Half-Life | ~51 minutes (rabbits) | ~7 minutes | ~12-20 minutes |
Efficacy at Low Concentration | Lower than Tenecteplase | Variable | Variable |
Efficacy at Therapeutic Dose | Slightly higher than Tenecteplase | Higher | Lower |
属性
CAS 编号 |
151910-75-7 |
---|---|
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI 键 |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
手性 SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Key on ui other cas no. |
151910-75-7 |
同义词 |
trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。